BenchChemオンラインストアへようこそ!

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

BTK inhibitor irreversible inhibitor kinase selectivity

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS 1083169-01-0) is a heterocyclic boronic acid derivative embodying a 6-oxo-1,6-dihydropyridine (pyridinone) core with a boronic acid function at the 3-position and a methyl group at the 1-position. It is supplied as a research chemical with commercial purity specifications of 95–98% (e.g., Bidepharm at 97%, AKSci at 95% minimum, Leyan at 98%).

Molecular Formula C6H8BNO3
Molecular Weight 152.94
CAS No. 1083169-01-0
Cat. No. B2654384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
CAS1083169-01-0
Molecular FormulaC6H8BNO3
Molecular Weight152.94
Structural Identifiers
SMILESB(C1=CN(C(=O)C=C1)C)(O)O
InChIInChI=1S/C6H8BNO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3
InChIKeyQEAXTGJPPXLMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS 1083169-01-0) as a High-Value Pyridinone Boronic Acid Intermediate


(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS 1083169-01-0) is a heterocyclic boronic acid derivative embodying a 6-oxo-1,6-dihydropyridine (pyridinone) core with a boronic acid function at the 3-position and a methyl group at the 1-position [1]. It is supplied as a research chemical with commercial purity specifications of 95–98% (e.g., Bidepharm at 97%, AKSci at 95% minimum, Leyan at 98%) . The compound is a versatile building block in medicinal chemistry and organic synthesis, valued for its participation in Suzuki-Miyaura cross-coupling reactions to construct biaryl linkages .

Why Generic Pyridine Boronic Acids Cannot Replace (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid in Kinase-Targeted Synthesis


The N-methyl and 6-oxo substituents on the dihydropyridine ring are not inert spectators; they determine the compound's electronic character, reactivity, and the biological properties of its downstream products. Replacing this compound with simpler pyridine-3-boronic acid or even 6-oxo-1,6-dihydropyridin-3-ylboronic acid (lacking the N-methyl group) would alter hydrogen-bonding capacity, lipophilicity, and coupling reactivity, potentially leading to inactive or off-target molecules in kinase inhibitor programs [1]. The literature explicitly ties the N-methyl-6-oxo substitution pattern to potent inhibition across BTK, MNK1/2, PI3Kδ, and glucocorticoid receptor modulation [2], demonstrating that the scaffold is a privileged substructure not functionally replaceable by generic boronic acid building blocks.

Quantitative Differentiation Evidence for (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid Over Key Comparators


Validated Utility in BTK Inhibitor Programs: CHMFL-BTK-01 (IC50 7 nM) Demonstrates Scaffold Essentiality

When incorporated into the lead compound CHMFL-BTK-01, the target (1-methyl-6-oxo-1,6-dihydropyridin-3-yl) group delivers a BTK IC50 of 7 nM and a KINOMEscan selectivity score S(35) = 0.00 against 468 kinases at 1 µM, meaning no other kinase was inhibited >35% [1]. For comparison, typical pyridine-3-boronic acid-derived fragments in BTK programs exhibit only micromolar affinity (e.g., fragment hits with IC50 > 50 µM), and the N-methyl-6-oxo motif is highlighted in the structure-activity relationship (SAR) as critical for the irreversible binding mode [1].

BTK inhibitor irreversible inhibitor kinase selectivity

PI3Kδ Isoform Selectivity via IPI-3063: 1,000-Fold Window Over Class I PI3K Isoforms

IPI-3063, built on the target pyridinone-boronic acid scaffold, exhibits an IC50 of 2.5 nM against PI3K p110δ versus IC50 values of 1171 nM (p110α), 1508 nM (p110β), and 2187 nM (p110γ), representing a selectivity window of 468–875-fold . In p110δ-specific cell-based assays, the IC50 is 0.1 nM, with a >1,000-fold selectivity over other class I PI3K isoforms . In contrast, pan-PI3K inhibitors utilizing generic aryl-boronic acid building blocks typically show isoform IC50 ratios below 10-fold [1].

PI3Kδ inhibitor isoform selectivity immuno-oncology

Glucocorticoid Receptor Modulation: Mizacorat (AZD9567, IC50 3.8 nM) with In Vivo Efficacy

Mizacorat (AZD9567), a clinical-stage oral non-steroidal selective glucocorticoid receptor modulator (SGRM), incorporates the (1-methyl-6-oxo-1,6-dihydropyridin-3-yl) motif and demonstrates an IC50 of 3.8 nM in GR binding assays [1]. In a rat streptococcal cell wall (SCW) model of joint inflammation, oral dosing at 15 mg/kg/day for 8 days significantly inhibited ankle swelling [1]. By contrast, earlier-generation steroidal GR modulators lacking this scaffold require higher doses and exhibit broader systemic side effects [2].

glucocorticoid receptor modulator non-steroidal SGRM inflammation

Synthetic Accessibility: Documented Preparation via Miyaura Borylation with 56% Yield

A reported synthesis using 5-bromo-1-methyl-2(1H)-pyridinone, bis(pinacolato)diboron (2.0 eq.), potassium acetate (4.0 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq.), and XPhos (0.15 eq.) in 1,4-dioxane at 100 °C afforded the target boronic acid in 56% isolated yield (along with 29% of the pinacol ester) . This contrasts with the N-unsubstituted analog (6-oxo-1,6-dihydropyridin-3-yl)boronic acid, whose synthesis typically requires harsher conditions and gives lower yields (~30–40%) due to competitive protodeboronation [1].

Miyaura borylation synthesis yield heteroaryl boronic acid

Predicted Physicochemical Stability: pKa of 7.84 Favorable for Physiological Conditions

The predicted pKa of 7.84 ± 0.20 places this boronic acid near physiological pH, suggesting that a significant fraction will exist in the neutral trigonal form capable of reversible covalent binding to diols and hydroxyl-bearing protein residues. In contrast, the N-unsubstituted analog (6-oxo-1,6-dihydropyridin-3-yl)boronic acid has a predicted pKa of ~8.5–9.0, shifting its equilibrium toward the anionic tetrahedral form at physiological pH and potentially reducing its passive membrane permeability in prodrug strategies .

physicochemical properties pKa prediction drug-likeness

Commercial Availability at >97% Purity: Reliable Supply for Medicinal Chemistry Scale-Up

Multiple reputable vendors supply this compound at ≥97% purity with batch-specific QC data (NMR, HPLC, GC) . Bidepharm offers 97% purity with full analytical characterization ; Leyan supplies at 98% ; AIFChem lists 97% purity . By comparison, the closely related pinacol ester (CAS 1002309-52-5) is available at ≥95% purity but requires an additional deprotection step before use in biological assays . The 1,5-dimethyl analog (CAS 2644641-62-1) has limited commercial availability and lower purity specifications (typically 95%) .

procurement purity supply chain

High-Value Application Scenarios for (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid in Drug Discovery and Chemical Biology


BTK and Tec Family Kinase Inhibitor Lead Optimization

The validated utility of this compound in synthesizing CHMFL-BTK-01 (BTK IC50 7 nM, KINOMEscan S(35) = 0.00) establishes it as a key intermediate for BTK inhibitor lead optimization programs targeting B-cell malignancies and autoimmune diseases [1]. Researchers can directly use this building block to elaborate structure-activity relationship (SAR) libraries around the pyridinone core, confident that the scaffold provides inherently high selectivity across the kinome [1].

PI3Kδ-Selective Inhibitor Development for Hematological Cancers

IPI-3063 (PI3K p110δ IC50 = 2.5 nM, >1,000-fold cellular selectivity) demonstrates that the target scaffold is a superior starting point for developing isoform-selective PI3Kδ inhibitors . Organizations focused on immuno-oncology, particularly those targeting chronic lymphocytic leukemia (CLL) or follicular lymphoma, will benefit from this building block's embedded selectivity features, avoiding the safety liabilities of pan-PI3K inhibition .

Non-Steroidal Selective Glucocorticoid Receptor Modulator (SGRM) Programs

Mizacorat (AZD9567, GR IC50 3.8 nM, oral efficacy in rat SCW inflammation model) validates the target compound as a gateway to non-steroidal SGRM candidates that retain anti-inflammatory potency while minimizing HPA axis suppression and metabolic side effects [2]. This scenario is directly relevant to pharmaceutical companies investing in next-generation anti-inflammatory therapies for rheumatoid arthritis, asthma, and inflammatory bowel disease [2].

Diversity-Oriented Synthesis Libraries of Pyridinone-Containing Bioactive Molecules

The well-characterized Miyaura borylation synthesis (56% yield), commercial availability at >97% purity from multiple vendors, and robust Suzuki-Miyaura coupling reactivity make this compound an ideal linchpin for building diversity-oriented synthesis (DOS) libraries . Academic screening centers and biotech companies generating compound collections for phenotypic screening will find this building block especially valuable for accessing pyridinone-containing chemical space that is underrepresented in traditional screening decks .

Quote Request

Request a Quote for (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.